molecular formula C16H19N3O B2875149 N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide CAS No. 2305569-88-2

N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide

Cat. No. B2875149
CAS RN: 2305569-88-2
M. Wt: 269.348
InChI Key: XDZXTICFFDDWLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide, also known as MPP, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. MPP is a synthetic compound that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide involves the inhibition of various enzymes and proteins in the body. Studies have shown that N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a critical role in inflammation and pain. N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide also inhibits the activity of histone deacetylase (HDAC), which is an enzyme that regulates gene expression. Additionally, N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide inhibits the activity of protein kinase C (PKC), which is an enzyme that regulates cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide are diverse and depend on the specific application. Studies have shown that N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide has anti-inflammatory, analgesic, and anti-tumor effects. N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease. Additionally, N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide has been shown to have insecticidal and fungicidal effects, making it a potential candidate for use as a pesticide.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide is its versatility in various fields of research. N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide has been extensively studied for its potential applications in cancer research, neurodegenerative disorders, and agriculture. Additionally, N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide is its potential toxicity, which must be carefully considered when conducting lab experiments.

Future Directions

There are several future directions for the research of N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide. One potential direction is the further study of its potential applications in cancer research. Additionally, the study of N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide's potential applications in the treatment of neurodegenerative disorders and as a pesticide could lead to significant advancements in these fields. Furthermore, the development of new synthesis methods for N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide could lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide involves various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide has several advantages and limitations for lab experiments, and there are several future directions for its research. The study of N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide has the potential to lead to significant advancements in various fields, making it an exciting compound for scientific research.

Synthesis Methods

The synthesis of N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide can be achieved through various methods. One of the most commonly used methods involves the reaction of 4-methylacetophenone with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. This reaction yields 4-methyl-1-phenyl-3-buten-2-one, which is then reacted with hydrazine hydrate to obtain N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide.

Scientific Research Applications

N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide has been extensively studied for its potential applications in various fields. One of the most significant applications of N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide is in the field of cancer research. Studies have shown that N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide has been studied for its potential applications in the field of agriculture as a pesticide.

properties

IUPAC Name

N-[1-(4-methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-5-15(20)18-14-10-17-19(16(14)11(2)3)13-8-6-12(4)7-9-13/h5-11H,1H2,2-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZXTICFFDDWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)NC(=O)C=C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.